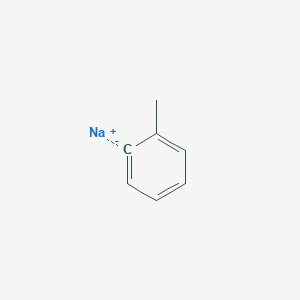
sodium;methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: sodium;methylbenzene can be synthesized through several methods. One common approach involves the reaction of toluene with sodium metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C6H5CH3+2Na→C6H4CH3Na+H2
Industrial Production Methods: Industrial production of sodium 2-methylbenzen-1-ide often involves large-scale reactions using sodium dispersion in mineral oil to enhance the reaction rate and yield. The process is carried out in specialized reactors designed to handle reactive sodium metal safely.
Analyse Chemischer Reaktionen
Types of Reactions: sodium;methylbenzene undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding alcohols or ketones.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, where the sodium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenated compounds like alkyl halides (R-X) are typical reagents.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of toluene.
Substitution: Formation of alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
sodium;methylbenzene has diverse applications in scientific research:
Chemistry: Used as a strong nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving aromatic compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of sodium 2-methylbenzen-1-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the sodium atom, which enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution (EAS): The compound readily participates in EAS reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Redox Reactions: Acts as a reducing agent in redox reactions, transferring electrons to oxidizing agents.
Vergleich Mit ähnlichen Verbindungen
sodium;methylbenzene can be compared with other similar compounds such as:
Sodium benzoate: Unlike sodium 2-methylbenzen-1-ide, sodium benzoate is primarily used as a preservative in the food industry.
Sodium phenoxide: Both compounds are nucleophilic, but sodium phenoxide is more commonly used in the synthesis of phenolic compounds.
Sodium toluate: Similar in structure but differs in the position of the sodium atom on the benzene ring, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
63846-51-5 |
|---|---|
Molekularformel |
C7H7Na |
Molekulargewicht |
114.12 g/mol |
IUPAC-Name |
sodium;methylbenzene |
InChI |
InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
BQJGBCJGVCFQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=[C-]1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















